molecular formula C21H14F3N3OS B2754430 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 863594-09-6

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2754430
CAS No.: 863594-09-6
M. Wt: 413.42
InChI Key: UTVZOVUZLKXBHT-UHFFFAOYSA-N
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Description

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine moiety, a trifluoromethyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminopyridine and a thioamide, the thiazolo[5,4-b]pyridine ring can be constructed via a cyclization reaction.

    Functionalization of the Phenyl Ring: The phenyl ring can be functionalized with a trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazolo[5,4-b]pyridine derivative with the trifluoromethylated benzamide. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens (for electrophilic) or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: LiAlH4, NaBH4.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group in the benzamide can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development. It may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties. It may also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazolo[5,4-b]pyridine moiety may interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances metabolic stability. This makes it more suitable for applications in drug development and materials science compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3OS/c1-12-7-8-14(19-27-16-6-3-9-25-20(16)29-19)11-17(12)26-18(28)13-4-2-5-15(10-13)21(22,23)24/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZOVUZLKXBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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